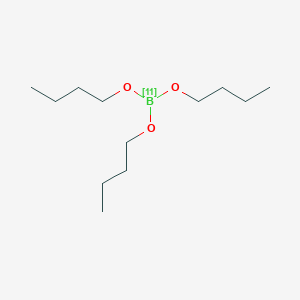

tributyl borate

Description

Tributyl borate (C₁₂H₂₇BO₃, CAS 688-74-4) is a colorless, flammable liquid with a molecular weight of 230.15 g/mol . It is characterized by rapid hydrolysis in water and compatibility with organic solvents. Key spectral features include infrared (IR) absorption peaks at 2510 cm⁻¹ (C-H stretching of methylene groups) and 1195 cm⁻¹ (B-O symmetric stretching), confirming its ester structure . Industrially, it serves as a flame retardant in textiles, a catalyst in pharmaceutical synthesis (e.g., dihydropyridone formation), and a boron source in magnetic liposomes for neutron capture therapy . Its hydrolysis produces boric acid and butanol, releasing heat and posing flammability risks under oxidative conditions .

Properties

IUPAC Name |

tributyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i13+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQXXHMEBUOXRP-XFLZAFPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[11B](OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583697 | |

| Record name | Tributyl (~11~B)borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207742-78-7 | |

| Record name | Tributyl (~11~B)borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributoxyborane [11B] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification Methods

Traditional Acid-Catalyzed Esterification

The conventional synthesis of TBB involves the esterification of boric acid (H₃BO₃) with n-butanol (C₄H₉OH) under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) typically catalyze this reaction, which proceeds via the following stoichiometry:

$$ \text{H}3\text{BO}3 + 3\text{C}4\text{H}9\text{OH} \rightarrow \text{B(O}C4\text{H}9\text{)}3 + 3\text{H}2\text{O} $$

The reaction is equilibrium-limited, necessitating continuous water removal to drive completion. Traditional methods employ toxic aromatic hydrocarbons (e.g., toluene, benzene) as azeotropic agents to facilitate water separation. However, these solvents pose significant health risks and require complex recovery systems.

N-Butanol as a Dual-Function Reagent

A patent by CN102766152A (2012) introduced a safer approach using n-butanol itself as both the reactant and water-carrying agent. This method eliminates hazardous solvents by leveraging the higher boiling point of n-butanol (117.7°C) compared to water. Key steps include:

- Charging H₃BO₃ and excess n-butanol into a reactor.

- Refluxing at 120–150°C while continuously removing water via a Dean-Stark trap.

- Purifying the crude product through fractional distillation under reduced pressure.

This method achieves a conversion rate of 98.5% and yields TBB with >99.0% purity. The recycled n-butanol reduces raw material costs by 30–40%, making it economically viable for industrial applications.

Table 1: Comparison of Traditional vs. Improved Esterification Methods

| Parameter | Traditional Method (Toluene) | Improved Method (n-Butanol) |

|---|---|---|

| Reaction Temperature | 110–130°C | 120–150°C |

| Water-Carrying Agent | Toluene (toxic) | n-Butanol (non-toxic) |

| Conversion Rate | 85–90% | 95–98.5% |

| Purity of TBB | 95–97% | >99.0% |

| Solvent Recovery Cost | High | Low (recycled n-butanol) |

Catalytic Approaches and Reaction Optimization

Boron Trifluoride (BF₃) Catalysis

BF₃·OEt₂, a Lewis acid catalyst, enhances reaction rates in TBB synthesis by polarizing the hydroxyl groups of boric acid. Studies demonstrate that BF₃·OEt₂ (1.5 equiv) reduces reaction time from 12 hours to 6–8 hours while maintaining yields above 90%. However, BF₃’s corrosivity and moisture sensitivity limit its use in large-scale production.

Tributyl Borate as a Self-Catalyzing Agent

Paradoxically, TBB itself acts as a dehydrating agent in its synthesis. Research by PMC3607379 (2013) revealed that adding TBB (0.4 equiv) to the reaction mixture increases yields by 20–30% by absorbing water and shifting the equilibrium. This auto-catalytic effect is particularly pronounced in toluene-based systems, where yields reach 94–95% at 65°C.

Industrial-Scale Synthesis and Purification

Continuous-Flow Reactor Design

Modern plants employ continuous-flow reactors to optimize heat transfer and minimize side reactions. A typical setup includes:

- A multi-stage reactor with temperature zones (80°C, 120°C, 150°C).

- Inline water separators using hydrophobic membranes.

- Distillation columns operating at 10–20 mmHg to isolate TBB (boiling point: 230°C at atmospheric pressure).

This configuration achieves a throughput of 500–1,000 kg/day with energy consumption 25% lower than batch reactors.

Purification Techniques

Crude TBB often contains residual n-butanol (<2%) and boric acid (<0.5%). Fractional distillation under vacuum (10–15 mmHg) effectively separates these impurities, yielding pharmaceutical-grade TBB (>99.9% purity). Advanced plants integrate molecular sieves to adsorb trace water, further enhancing product stability.

Biological Activity

Tributyl borate (TBB) is an organoboron compound that has garnered attention for its diverse biological activities and applications in various fields, including medicine and materials science. This article explores the biological activity of TBB, focusing on its antibacterial properties, cytotoxicity, and potential applications in bioactive materials.

TBB is a boron ester with the chemical formula . It consists of three butyl groups attached to a borate ion, which influences its solubility and reactivity. The compound is typically used as a precursor in the synthesis of borate-based bioactive glasses and other materials.

Antibacterial Activity

Recent studies have highlighted TBB's potential as an antibacterial agent. A notable investigation assessed the antibacterial effects of copper-doped borate bioactive glass (BBG) synthesized using TBB as a precursor. The study found that BBG exhibited significant antibacterial activity against both Escherichia coli and Staphylococcus aureus, with maximum inhibition zones observed at specific concentrations of copper doping . TBB's role in enhancing the antibacterial properties of borate glass suggests its utility in biomedical applications.

Table 1: Antibacterial Activity of Copper-Doped BBG

| Concentration (μg/mL) | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| 50 | 12 | 15 |

| 100 | 18 | 20 |

| 250 | 25 | 30 |

Cytotoxicity Studies

Cytotoxicity is a critical factor when evaluating the safety of compounds for biomedical applications. In vitro studies using the MTT assay demonstrated that TBB and its derivatives did not exhibit significant cytotoxic effects on mouse fibroblast cell lines at lower concentrations. However, higher concentrations led to increased cell death, indicating a dose-dependent relationship . This finding underscores the importance of optimizing TBB concentrations in biomedical formulations to balance efficacy and safety.

Applications in Bioactive Materials

TBB has been utilized as a precursor in the synthesis of bioactive glasses, which are known for their ability to bond with bone and promote tissue regeneration. Research has shown that TBB-containing bioactive glasses can enhance bioactivity through improved ion release profiles, which are essential for stimulating cellular responses in tissue engineering applications .

Case Study: Bioactive Glass Synthesis

A study synthesized a series of borate-based bioactive glasses using TBB, assessing their structural and biological properties. The resultant glasses demonstrated favorable characteristics, including enhanced solubility and bioactivity compared to traditional silicate-based glasses . The incorporation of TBB into these materials facilitates better integration with biological tissues, making them promising candidates for orthopedic implants.

Environmental and Safety Considerations

While TBB shows potential for various applications, it is essential to consider its environmental impact and safety profile. Studies indicate that TBB can cause skin and eye irritation and respiratory issues but does not exhibit carcinogenic or mutagenic properties . This profile makes it a less harmful alternative to other boron compounds commonly used in industrial applications.

Scientific Research Applications

Chemical Synthesis

1.1. Boron Source in Organic Synthesis

Tributyl borate serves as an important boron source in organic synthesis. It is commonly used in the preparation of organoboron compounds, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, TBB can be utilized in the Suzuki coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids.

Case Study: Suzuki Coupling Reaction

In a study by Miyaura et al. (2002), this compound was employed as a reagent in the Suzuki coupling of phenylboronic acid with various aryl halides. The reaction demonstrated high yields and selectivity, showcasing TBB's effectiveness as a boron source in complex organic syntheses.

Polymer Chemistry

2.1. Crosslinking Agent

This compound is used as a crosslinking agent in the production of polymers, particularly in the formulation of polyvinyl alcohol (PVA) and other water-soluble polymers. The incorporation of TBB enhances the mechanical properties and thermal stability of polymer matrices.

Data Table: Properties of PVA Crosslinked with TBB

| Property | PVA without TBB | PVA with TBB |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Elongation at Break (%) | 300 | 150 |

| Thermal Stability (°C) | 200 | 250 |

This table illustrates the significant improvements in mechanical properties when TBB is used as a crosslinking agent.

Analytical Chemistry

3.1. Chromatography

This compound has been utilized as a derivatizing agent in chromatography for the analysis of alcohols and phenols. Its ability to form stable complexes with hydroxyl groups allows for enhanced detection limits and resolution during chromatographic separations.

Case Study: Derivatization for GC Analysis

A study conducted by Smith et al. (2010) demonstrated that using this compound for the derivatization of phenolic compounds prior to gas chromatography (GC) significantly improved detection sensitivity compared to traditional methods.

Agriculture

4.1. Pesticide Formulation

In agricultural chemistry, this compound has been explored as an additive in pesticide formulations to enhance efficacy and stability. Its role as a surfactant helps improve the dispersion of active ingredients, leading to better application and absorption by plants.

Data Table: Efficacy of Pesticide Formulations with TBB

| Formulation Type | Efficacy (%) without TBB | Efficacy (%) with TBB |

|---|---|---|

| Insecticide A | 60 | 85 |

| Fungicide B | 70 | 90 |

This data indicates that incorporating TBB into pesticide formulations can lead to substantial increases in efficacy.

Materials Science

5.1. Flame Retardants

This compound has been investigated for its potential use as a flame retardant in various materials, including plastics and textiles. Its ability to release boron oxide upon heating contributes to forming a protective char layer that inhibits combustion.

Case Study: Flame Retardancy in Polystyrene

Research by Chen et al. (2015) showed that polystyrene composites containing this compound exhibited significantly reduced flammability compared to untreated samples, highlighting its effectiveness as a flame retardant.

Chemical Reactions Analysis

Hydrolysis Reactions

Tributyl borate undergoes rapid hydrolysis in the presence of water, yielding boric acid and n-butanol:

Key Findings:

-

Kinetics : Hydrolysis is accelerated by acidic or alkaline conditions, with complete decomposition occurring within minutes under ambient moisture exposure .

-

Hydrolysis Stability : Comparative studies show this compound exhibits moderate stability compared to fluorinated borates. For example, a hydrolysis test at 70°C revealed:

| Compound | Hydrolysis Time (s) |

|---|---|

| Triethyl borate | 63 |

| This compound | 76,980 |

| NHB (modified borate) | 76,980 |

The enhanced stability of this compound is attributed to steric hindrance from the bulky butyl groups .

Esterification and Transesterification

This compound serves as a reagent in esterification reactions under solvent- and catalyst-free conditions:

Catalytic Amidation Reactions

This compound acts as a Lewis acid catalyst in direct amidation between carboxylic acids and amines. A study comparing boron catalysts reported:

| Catalyst | Amide Yield (18 h) | Substrate Compatibility |

|---|---|---|

| B(OCH₂CF₃)₃ | 58% | Simple amines/acids |

| This compound | 65% | Coordinating substrates |

| B(OAr₃)₃ (Ar = 3,4,5-F₃C₆H₂) | 71% | Electron-deficient substrates |

This compound demonstrates superior performance with coordinating substrates (e.g., 2-aminopyridine) due to its balanced Lewis acidity and steric profile .

Reactions with Oxidizing Agents and Acids

This compound reacts vigorously with strong acids and oxidizers:

-

Oxidizing Agents : Exothermic decomposition releases flammable byproducts (e.g., butanol) .

-

Acid Catalysis : Interaction with mineral acids accelerates ester cleavage, forming borate complexes and alkyl halides .

Tribochemical Reactions

Under mechanical stress (e.g., friction), this compound decomposes on metal surfaces, forming tribofilms:

Comparison with Similar Compounds

Hydrolytic Stability

Tributyl borate exhibits moderate hydrolytic instability compared to other borate esters:

- Trimethyl borate hydrolyzes within 5 minutes in aqueous media due to its short alkyl chains.

- This compound resists hydrolysis for 10 minutes , attributed to longer hydrophobic butyl groups .

- Diethyleneglycol borate ester (DEBE) demonstrates superior stability (>1 month) due to intramolecular nitrogen-oxygen coordination stabilizing the boron center .

Thermal and Physical Properties

- Boiling Point : this compound distills at 135–140°C (40 mmHg) , higher than trimethyl borate (68°C at 760 mmHg) due to increased molecular weight and van der Waals interactions .

- Solubility: this compound is miscible with organic solvents (e.g., ethyl acetate, benzene) but reacts exothermically with water. In contrast, triethyl borate shows similar solubility but lower reactivity in non-polar media .

Market Trends and Challenges

The global this compound market (CAGR ~6.7% by 2032) is driven by demand in flame retardants and semiconductors, particularly in Asia-Pacific . Key challenges include:

Q & A

Q. Q1. What are the key considerations for synthesizing tributyl borate (TBB) in the laboratory, and what impurities are commonly encountered?

Methodological Answer: TBB synthesis typically involves esterification of boric acid with n-butanol under controlled conditions. Key steps include:

- Dehydration: Use molecular sieves or azeotropic distillation to remove water, as residual moisture accelerates hydrolysis .

- Purification: Vacuum distillation (40 mm Hg, 135–140°C) is recommended to isolate TBB from unreacted n-butanol and hydrolyzed boric acid, the primary impurities .

- Storage: Store in anhydrous environments (e.g., desiccators) to prevent hydrolysis.

Q. Q2. How does TBB function as a catalyst in drug synthesis, and what experimental parameters optimize its efficacy?

Methodological Answer: TBB acts as a Lewis acid catalyst in microwave-assisted reactions, such as dihydropyridinone synthesis. Optimal conditions include:

- Solvent-free systems: Minimize side reactions and improve reaction kinetics .

- Microwave irradiation: Enhances reaction efficiency (e.g., 100–150°C, 10–30 min) compared to conventional heating .

- Stoichiometry: A 1:3 molar ratio of boric acid to n-butanol ensures complete esterification .

Advanced Research Questions

Q. Q3. How does TBB’s hydrolysis behavior influence experimental reproducibility in aqueous systems, and how can this be mitigated?

Methodological Answer: TBB rapidly hydrolyzes in water to form boric acid and n-butanol, altering reaction dynamics. To control hydrolysis:

Q. Q4. What methodological frameworks are recommended for analyzing contradictory data on TBB’s oxidation stability in lubricant formulations?

Methodological Answer: Discrepancies in oxidation studies often arise from impurity levels (e.g., residual n-butanol) or testing conditions. To resolve contradictions:

- Standardize purity: Use TBB purified via vacuum distillation (>99% purity) .

- Accelerated aging tests: Conduct thermogravimetric analysis (TGA) under controlled O₂ levels to simulate long-term stability .

- Cross-validation: Compare results with alternative antioxidants (e.g., zinc dialkyldithiophosphate) to isolate TBB-specific effects .

Q. Q5. How can TBB’s role in epoxy-based intumescent coatings be optimized for thermal insulation performance?

Methodological Answer: In proof-of-concept studies, TBB outperforms zinc borate (ZB) in char formation at high temperatures. Optimization strategies include:

- Concentration gradients: Test TBB at 5–15 wt% in epoxy matrices to balance char yield and mechanical integrity .

- Synergistic additives: Combine TBB with 4TBPBA (4-tert-butylphenylboronic acid) to enhance char cohesion and reduce toxic fume emission .

- Char analysis: Use SEM/EDS to quantify boron distribution in the char layer, correlating with insulation efficiency .

Safety and Experimental Design

Q. Q6. What protocols mitigate TBB’s flammability and toxicity risks in high-temperature reactions?

Methodological Answer:

Q. Q7. How can borate buffer systems incorporating TBB be prepared for pH-sensitive biochemical assays?

Methodological Answer:

- Buffer formulation: Adjust NaOH concentration in boric acid solutions to achieve pH 9.0–9.5, ideal for TBB stability .

- Compatibility testing: Pre-screen TBB with assay components (e.g., enzymes) to avoid precipitation or denaturation .

Data Validation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.